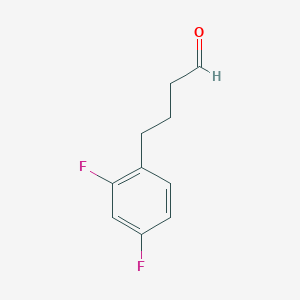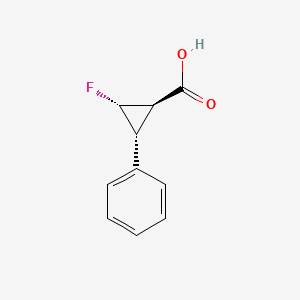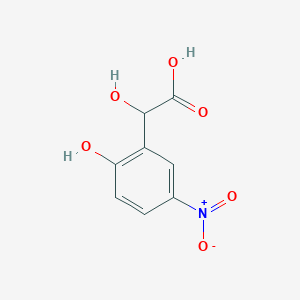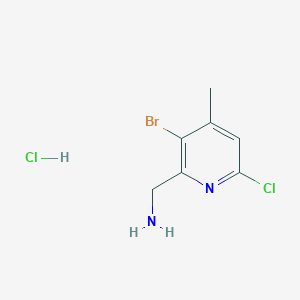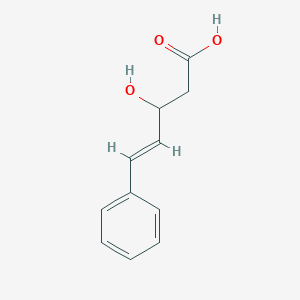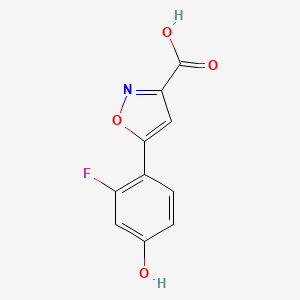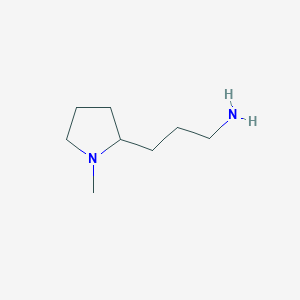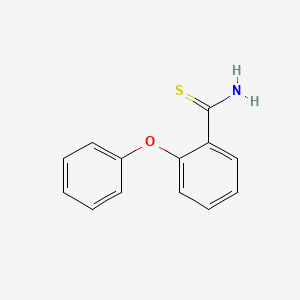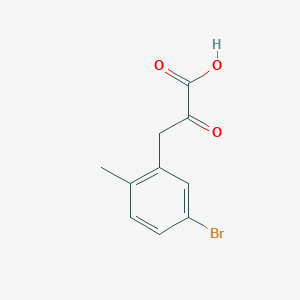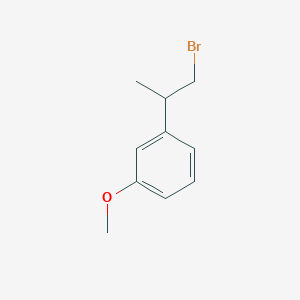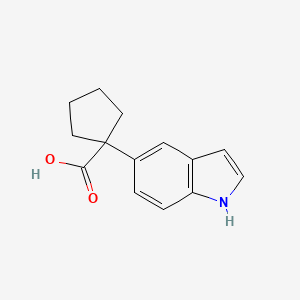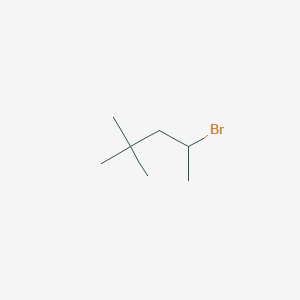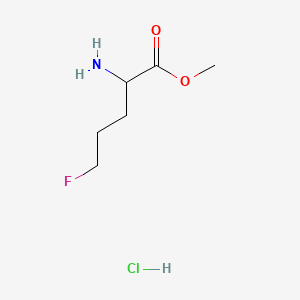
Methyl2-amino-5-fluoropentanoatehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-amino-5-fluoropentanoatehydrochloride is a chemical compound with the molecular formula C6H13ClFNO2 It is a derivative of pentanoic acid, featuring an amino group at the second position and a fluorine atom at the fifth position, with a methyl ester and hydrochloride salt form
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-amino-5-fluoropentanoatehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate pentanoic acid derivative.
Fluorination: Introduction of the fluorine atom at the fifth position can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The amino group is introduced at the second position through a nucleophilic substitution reaction using an appropriate amine source.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-amino-5-fluoropentanoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl2-amino-5-fluoropentanoatehydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and metabolic pathways.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl2-amino-5-fluoropentanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl2-amino-5-chloropentanoatehydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Methyl2-amino-5-bromopentanoatehydrochloride: Similar structure but with a bromine atom instead of fluorine.
Methyl2-amino-5-iodopentanoatehydrochloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Methyl2-amino-5-fluoropentanoatehydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to specific targets, making it a valuable compound in medicinal chemistry and other applications.
Propriétés
Formule moléculaire |
C6H13ClFNO2 |
|---|---|
Poids moléculaire |
185.62 g/mol |
Nom IUPAC |
methyl 2-amino-5-fluoropentanoate;hydrochloride |
InChI |
InChI=1S/C6H12FNO2.ClH/c1-10-6(9)5(8)3-2-4-7;/h5H,2-4,8H2,1H3;1H |
Clé InChI |
OVLNCZXHGUSHJG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCCF)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




